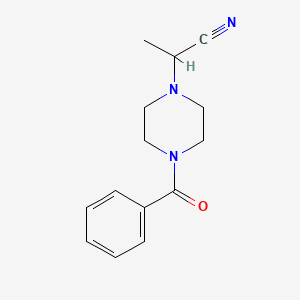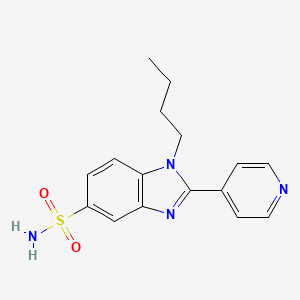
1-Butyl-2-pyridin-4-ylbenzimidazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2-pyridin-4-ylbenzimidazole-5-sulfonamide, also known as PNU-109112, is a synthetic compound that belongs to the family of benzimidazole sulfonamides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
1-Butyl-2-pyridin-4-ylbenzimidazole-5-sulfonamide has been studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, prostate, and lung cancer cells. 1-Butyl-2-pyridin-4-ylbenzimidazole-5-sulfonamide has also been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. In addition, 1-Butyl-2-pyridin-4-ylbenzimidazole-5-sulfonamide has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Mecanismo De Acción
The mechanism of action of 1-Butyl-2-pyridin-4-ylbenzimidazole-5-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells and is involved in tumor growth, invasion, and metastasis. 1-Butyl-2-pyridin-4-ylbenzimidazole-5-sulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and play a role in cancer cell invasion and metastasis. In addition, 1-Butyl-2-pyridin-4-ylbenzimidazole-5-sulfonamide has been found to inhibit the activity of monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and has been implicated in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
1-Butyl-2-pyridin-4-ylbenzimidazole-5-sulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-Butyl-2-pyridin-4-ylbenzimidazole-5-sulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. In addition, 1-Butyl-2-pyridin-4-ylbenzimidazole-5-sulfonamide has been found to protect against oxidative stress and mitochondrial dysfunction, which are implicated in the pathogenesis of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Butyl-2-pyridin-4-ylbenzimidazole-5-sulfonamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied and its properties are well-characterized. 1-Butyl-2-pyridin-4-ylbenzimidazole-5-sulfonamide has also been found to be stable and soluble in a variety of solvents. However, there are also some limitations to using 1-Butyl-2-pyridin-4-ylbenzimidazole-5-sulfonamide in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale studies. In addition, 1-Butyl-2-pyridin-4-ylbenzimidazole-5-sulfonamide has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for the study of 1-Butyl-2-pyridin-4-ylbenzimidazole-5-sulfonamide. One area of research is the development of more potent and selective inhibitors of CAIX and MMPs, which may have greater therapeutic potential. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 1-Butyl-2-pyridin-4-ylbenzimidazole-5-sulfonamide in humans, which may help to establish its safety and efficacy in humans. Finally, the potential neuroprotective effects of 1-Butyl-2-pyridin-4-ylbenzimidazole-5-sulfonamide in animal models of neurodegenerative diseases warrant further investigation.
Métodos De Síntesis
1-Butyl-2-pyridin-4-ylbenzimidazole-5-sulfonamide can be synthesized by the reaction of 2-aminopyridine, 4-nitrobenzenesulfonyl chloride, and 1-butyl-1H-benzimidazole-5-carboxylic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The purity and yield of the compound can be improved by using different solvents and reaction conditions.
Propiedades
IUPAC Name |
1-butyl-2-pyridin-4-ylbenzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-2-3-10-20-15-5-4-13(23(17,21)22)11-14(15)19-16(20)12-6-8-18-9-7-12/h4-9,11H,2-3,10H2,1H3,(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVGAIWSOXFLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide](/img/structure/B7565027.png)
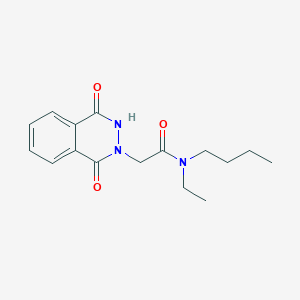

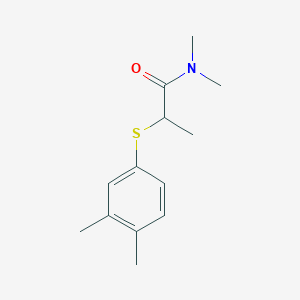
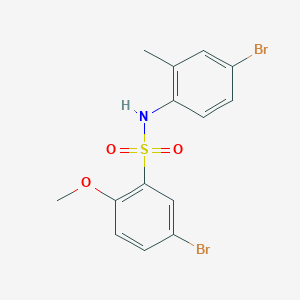
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B7565054.png)
![3-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-1,1-diethylurea](/img/structure/B7565062.png)
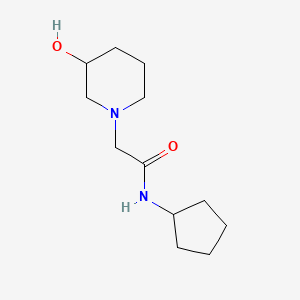
![2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]-N,N-bis(prop-2-enyl)acetamide](/img/structure/B7565079.png)
![4-fluoro-N-[1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]benzamide](/img/structure/B7565082.png)

![5-methyl-N-[1-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7565086.png)
![1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]-3-[2-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B7565088.png)
